1-Acetylpiperidine-4-carbonitrile
Overview
Description
1-Acetylpiperidine-4-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cancer Research and Chemotherapy : A derivative of 1-Acetylpiperidine-4-carbonitrile showed potent cytotoxic activity against colorectal cancer cells, suggesting its potential as a new chemotherapeutic agent for colon cancer treatment (Ahagh et al., 2019).
Synthesis of Chemical Compounds : In the field of synthetic chemistry, 1-(Cyanoacetyl)-3,5-dimethylpyrazole, an alternative to cyanoacetic ester, is effective in synthesizing 2,6-dioxopiperidine-3,5-dicarbonitrile derivatives (Chigorina, 2013).
Development of Bioactive Compounds : Research on the synthesis of naphthyridine alkaloids like lophocladine A and B involves the use of compounds like 4benzylpyridine-3-carbonitrile (Lotter et al., 2006).
Antibacterial and Antifungal Agents : Quinoline-3-carbonitrile derivatives exhibit promising antibacterial activity without severe host toxicity, making them candidates for developing broad-spectrum antibacterial agents (Khan et al., 2019). Additionally, compounds like 2,4'-bipyridine-5-carbonitriles carrying the 4-hydroxyphenylthio moiety show antibacterial and antifungal activity (Karabasanagouda et al., 2009).
Antimicrobial and Antioxidant Properties : Novel pyridine derivatives exhibit antimicrobial and antioxidant properties, inspiring further research into new analogs (Lagu & Yejella, 2020).
Corrosion Inhibition : Certain derivatives, like 3-hydroxyl group in AAC-3, enhance the efficiency of mild steel corrosion inhibition in acidic solutions, while others like the nitro group in AAC-1 decrease it (Verma et al., 2015).
Serotonin Receptor Antagonism : Microwave-assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile shows promising serotonin 5-HT3 receptor antagonism, suggesting applications in neuroscience and pharmacology (Mahesh et al., 2004).
Safety and Hazards
Mechanism of Action
Mode of Action
Like many other compounds, it is likely to interact with its targets by binding to specific receptors or enzymes, thereby modulating their activity .
Pharmacokinetics
The compound’s solubility and stability suggest that it might be well absorbed and distributed within the body . More research is needed to understand its metabolism and excretion.
Result of Action
The molecular and cellular effects of 1-Acetylpiperidine-4-carbonitrile’s action are currently unknown. As research progresses, we will gain a better understanding of how this compound affects cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . For instance, the compound has been studied in conditions of 298K temperature and pH 6.0 .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure and functional groups of the piperidine derivative.
Cellular Effects
Piperidine derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Piperidine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of a compound can be influenced by factors such as its chemical properties, the presence of transporters or binding proteins, and its interactions with other molecules .
Subcellular Localization
The localization of a compound within a cell can be influenced by factors such as its chemical properties, the presence of targeting signals or post-translational modifications, and its interactions with other molecules .
Properties
IUPAC Name |
1-acetylpiperidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDGRMQIOHRQHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373327 | |
Record name | 1-acetylpiperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25503-91-7 | |
Record name | 1-Acetyl-4-piperidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25503-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-acetylpiperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.